5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a chemical compound that has garnered attention for its potential biological activity, particularly its antibacterial properties. This compound is classified as a pyrazole derivative, which is a type of heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of the trifluoromethyl group and the carbothioamide functional group contributes to its unique reactivity and biological profile.
This compound can be synthesized through various methods, primarily involving the reaction of thiosemicarbazide with trifluoromethyl-β-diketones or chalcones. It falls under the category of heterocyclic compounds and is particularly noted for its applications in medicinal chemistry due to its biological activities, such as antibacterial and potential pain-relieving effects .
The synthesis of 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the following steps:
The yield of this synthesis can vary significantly based on the specific conditions used, with reported yields ranging from 78% to over 90% in some cases .
The molecular formula of 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is , with a molecular weight of approximately 213.18 g/mol .
The structure features:
5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo several types of chemical reactions:
The physical properties include:
Key chemical properties include:
5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several notable applications:
The trifluoromethyl (-CF₃) group anchored at the C5 position exerts multifaceted effects on the compound’s physicochemical and biological properties:
Electron-Withdrawing Nature & Lipophilicity: The -CF₃ group’s strong inductive effect (-Iσ = 0.88) reduces electron density on the pyrazole ring, enhancing stability against metabolic oxidation. Its high Hansch hydrophobicity parameter (π = 0.88) increases membrane permeability, facilitating cellular uptake. Comparative studies show a ~3.5-fold increase in logP values for trifluoromethyl-bearing pyrazoles versus methyl analogs, correlating with improved antimicrobial activity against Candida species [4] [5].
Steric and Electrostatic Effects: The van der Waals volume of -CF₃ (38.2 ų) creates strategic steric constraints during target binding. In fungal lanosterol 14α-demethylase (CYP51), the -CF₃ group occupies a hydrophobic cleft typically reserved for lanosterol’s C30 methyl group, disrupting substrate orientation. Quantum mechanical calculations reveal a positive electrostatic potential around fluorine atoms, enabling dipole-dipole interactions with protease catalytic residues [4] [5].
Bioactivity Modulation: Derivatives retaining -CF₃ exhibit lower MIC values against drug-resistant Candida albicans (MIC = 8–16 µg/mL) compared to non-fluorinated analogs (MIC >64 µg/mL). This aligns with broader evidence that trifluoromethylpyrazoles enhance target affinity toward enzymes like cyclooxygenase-2 (COX-2) and cytochrome P450 isoforms via complementary hydrophobic interactions [4] [5].
Table 1: Electronic and Bioactivity Properties of Trifluoromethyl vs. Methyl Substituents
Property | -CF₃ Analog | -CH₃ Analog | Change |
---|---|---|---|
Hammett Constant (σₘ) | 0.43 | -0.07 | +0.50 |
logP | 1.92 | 0.85 | +126% |
MIC vs. C. albicans | 16 µg/mL | >64 µg/mL | >4-fold decrease |
CYP51 Binding Energy | -9.8 kcal/mol | -7.1 kcal/mol | ~38% stronger |
The 4,5-dihydro-1H-pyrazole (pyrazoline) core imparts critical conformational flexibility absent in aromatic pyrazoles:
Stereochemical Flexibility: The saturated C4-C5 bond permits pseudorotation between envelope and half-chair conformations. X-ray crystallography confirms a half-chair conformation with C5 displaced 0.6 Å from the pyrazole plane, positioning the 5-hydroxy and trifluoromethyl groups pseudo-axially. This geometry optimally exposes both hydrogen-bond donors (N2-H, C5-OH) and acceptors (C1=S, N1) for target engagement [5] [7].
Hydrogen-Bonding Capacity: The scaffold’s N2-H proton acts as a hydrogen-bond donor to DNA minor grooves (e.g., dG3-dC4 base pairs), while the carbothioamide sulfur accepts hydrogen bonds from protein residues (e.g., Leu83 in CDK2). Molecular dynamics simulations show the dihydropyrazole’s flexibility allows adaptation to conformational shifts in enzyme active sites during binding, unlike rigid aromatic cores [5] [8].
Enhanced Target Complementarity: In antimicrobial applications, the scaffold’s protonated N2 forms salt bridges with Staphylococcus aureus DNA gyrase Asp81, while C5-OH donates a hydrogen bond to Asn46. This dual interaction inhibits ATP binding, with pyrazoline derivatives showing ~2-fold lower IC₅₀ values than fully aromatic analogs against bacterial topoisomerase IV [2] [7].
Replacing the carbothioamide (-C(=S)NH₂) with carboxamide (-C(=O)NH₂) induces significant changes in pharmacophore behavior:
Electronic and Steric Differences: The thiocarbonyl sulfur’s lower electronegativity (χ = 2.58) versus carbonyl oxygen (χ = 3.44) reduces polarization, weakening dipole moments (μ = 3.2 D vs. 4.1 D). However, sulfur’s larger atomic radius (1.04 Å vs. 0.66 Å) enhances hydrophobic contact surface area. Quantum calculations indicate higher polarizability for carbothioamides (α = 82.3 ų vs. 74.1 ų), strengthening London dispersion forces in binding pockets [5] [10].
Hydrogen-Bonding Profile: Carbothioamides act as superior hydrogen-bond acceptors (S: vdW acceptor region = 33.2 Ų) but weaker donors (-NH₂ pKₐ ≈ 15.5) versus carboxamides (O: vdW acceptor region = 23.7 Ų; -NH₂ pKₐ ≈ 16.8). Crystal structures show thiocarbonyl sulfur forms shorter H-bonds (2.7–2.9 Å) with protein backbone NH groups (e.g., Leu83 in CDK2) than carbonyl oxygen (3.0–3.2 Å) [5] [8] [10].
Biological Implications:
Table 2: Functional Group Impact on Pharmacological Performance
Property | Carbothioamide (-C(=S)NH₂) | Carboxamide (-C(=O)NH₂) | Biological Consequence |
---|---|---|---|
H-Bond Acceptor Strength | Strong (S lone pairs) | Moderate (O lone pairs) | Enhanced enzyme inhibition |
pKₐ of -NH₂ | ~15.5 | ~16.8 | Better proton donation at pH 7.4 |
MIC vs. C. tropicalis | 12.5 µg/mL | >50 µg/mL | Superior antifungal activity |
CDK2 IC₅₀ | 0.057–0.119 μM | 0.28–0.45 μM | Improved kinase inhibition |
DNA Binding Constant | 1.9 × 10⁴ M⁻¹ | 0.9 × 10⁴ M⁻¹ | Stronger intercalative binding |
The strategic integration of the trifluoromethyl group, saturated pyrazoline core, and carbothioamide in 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide creates a versatile pharmacophore. Each component synergistically addresses limitations of conventional pyrazole therapeutics: metabolic instability, conformational rigidity, and suboptimal target engagement. This molecular framework provides a validated template for developing enzyme inhibitors targeting infectious and proliferative diseases [2] [4] [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1